3-(3-クロロフェニル)ブタン酸

説明

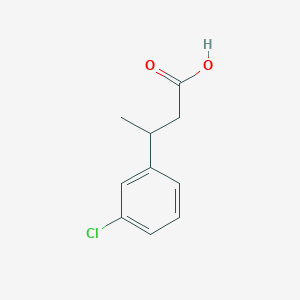

3-(3-Chlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Chlorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生体活性化合物の合成

3-(3-クロロフェニル)ブタン酸: は、生体活性化合物の合成において貴重な前駆体です。 その構造は、抗ウイルス性、抗炎症性、抗癌特性を持つ可能性のある新しい医薬品の開発につながる可能性のある修飾に適しています .

分析化学

クロマトグラフィーまたは質量分析における標準物質として、3-(3-クロロフェニル)ブタン酸 は、その明確な化学シグネチャーにより、複雑な混合物の定性的および定量的分析に役立ちます .

生物活性

3-(3-Chlorophenyl)butanoic acid, also known as (R)-3-amino-4-(3-chlorophenyl)butanoic acid, is a chiral amino acid derivative notable for its biological activities, particularly in the modulation of neurotransmitter systems. Its molecular formula is , and it has a molecular weight of approximately 213.66 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and neurobiology, due to its potential therapeutic applications.

Chemical Structure

The compound features a chlorophenyl group attached to a butanoic acid backbone, which significantly influences its biological interactions. The presence of the chlorine atom can enhance lipophilicity and alter receptor binding profiles.

The biological activity of 3-(3-Chlorophenyl)butanoic acid primarily involves its role as a neurotransmitter modulator . It interacts with GABA receptors, particularly the GABAB subtype, where it may exhibit both agonistic and antagonistic properties depending on the context of use. This duality allows it to modulate neuronal excitability and synaptic transmission effectively.

Key Reactions

The compound can undergo various chemical reactions:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution: The chlorine atom can be replaced by other nucleophiles under specific conditions.

Neuropharmacological Studies

Research indicates that 3-(3-Chlorophenyl)butanoic acid exhibits significant effects on GABAergic transmission. Studies have shown that it acts as a partial agonist at GABAB receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system (CNS).

Case Study: GABAB Receptor Interaction

In a study assessing the pharmacological profile of various GABA receptor ligands, 3-(3-Chlorophenyl)butanoic acid demonstrated partial agonistic activity, producing responses that were comparable to those elicited by GABA itself. The potency values indicated that this compound could effectively modulate receptor activity in different tissues, such as the guinea-pig ileum and cat spinal cord .

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's chorea. Its role as an inhibitor of kynurenine-3-hydroxylase suggests that it may help regulate neurotoxic pathways associated with these conditions .

Summary Table of Biological Activities

特性

IUPAC Name |

3-(3-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEBCNBZRKXFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。